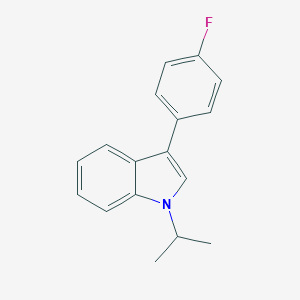
1-Isopropyl-3-(4-fluorophenyl)indole
Cat. No. B022781
Key on ui cas rn:
93957-49-4
M. Wt: 253.31 g/mol
InChI Key: ZDZJOIIBECYKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07091382B2
Procedure details


Use of the crude acrolein coming from Example 3a. To a suspension of 3-[3-(4-Fluorophenyl)-1-(1-Methylethyl)-1H-Indole (35.8 g) phosphorus oxychloride (31.4 g) in acetonitrile (35 ml) cooled at 5° C. a solution of crude acrolein (32.3 g from Example 3a) in acetonitrile (40 ml) is added dropwise in 30 minutes. The reaction mixture is then warmed to 60° C. and kept under stirring at 60° C. for 4 hours; water (300 ml) is added and after 1 hour at 60° C. the formed solid is filtered on Buchner and washed with 75 ml of water. The wet solid (49.7 g) is dissolved in toluene (250 ml), celite (1 g) and charcoal (0.5 g) are added and the mixture is stirred at room temperature for 30 minutes. After filtration of the solid, the solvent is distilled off at reduced pressure and the residue is dissolved at 75° C. with isopropanol (72 ml). The solution is cooled at 20° C. and stirred at room temperature for 1 hour. The precipitate is filtered on Buchner, washed twice with isopropanol (15 ml) and dried at 60° C. under vacuum. 30.2 g (70% molar yield) of the product are obtained.
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
acrolein
Quantity
32.3 g
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([CH:3]=[CH2:4])=[O:2].[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]([CH:21]([CH3:23])[CH3:22])[CH:13]=2)=[CH:8][CH:7]=1.O>C(#N)C>[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]([CH:21]([CH3:23])[CH3:22])[C:13]=2[CH:4]=[CH:3][CH:1]=[O:2])=[CH:8][CH:7]=1
|
Inputs


Step One
|
Name
|
acrolein
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=C
|
Step Two
|
Name
|
|
|
Quantity
|
35.8 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)C1=CN(C2=CC=CC=C12)C(C)C
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Three
|
Name
|
acrolein
|
|
Quantity
|
32.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=C
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Four
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring at 60° C. for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added dropwise in 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered on Buchner
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 75 ml of water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The wet solid (49.7 g) is dissolved in toluene (250 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
celite (1 g) and charcoal (0.5 g) are added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at room temperature for 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration of the solid
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent is distilled off at reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved at 75° C. with isopropanol (72 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is cooled at 20° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate is filtered on Buchner
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with isopropanol (15 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 60° C. under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
30.2 g (70% molar yield) of the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are obtained
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=CC=C(C=C1)C1=C(N(C2=CC=CC=C12)C(C)C)C=CC=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
